Lotusin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lotusin ist ein Phytochemikalie und lösliches Alkaloid, das in den Embryonen der Lotuspflanze, Nelumbo nucifera, vorkommt . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, insbesondere in den Bereichen Kardioprotektion und Anti-Aging, Aufmerksamkeit erregt .

Herstellungsmethoden

This compound kann aus der Lotusplumule isoliert werden, der sich entwickelnden Knospe des Nelumbo nucifera-Embryos . Der Isolierungsprozess beinhaltet typischerweise Lösungsmittelextraktionsmethoden, z. B. die Verwendung von Ethanol oder Methanol, gefolgt von chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung . Industrielle Produktionsmethoden können großtechnische Lösungsmittelextraktions- und Reinigungsprozesse umfassen, um signifikante Mengen an this compound für die Forschung und therapeutische Verwendung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemistry: Lotusine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.

Medicine: Lotusine has demonstrated cardioprotective effects by mitigating doxorubicin-induced cardiotoxicity in rat cardiomyocytes.

Industry: Lotusine is being explored for its potential use in cosmetics due to its anti-aging properties.

Wirkmechanismus

Target of Action

Lotusine, an alkaloid derived from Nelumbo Nucifera (Gaertn.), primarily targets the Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that breaks down fibrin collagen and plays a significant role in photoaging . Lotusine also interacts with cardiomyocytes , specifically embryonically derived rat cardiomyocytes (H9c2), to attenuate doxorubicin-induced toxicity .

Mode of Action

Lotusine interacts with its targets by modulating transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB) . These proteins are activated via multiple signal transduction cascades, including the p38 MAPK, JNK, ERK1/2, and Akt pathways in the skin . Lotusine inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . In cardiomyocytes, lotusine mitigates doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase-3 .

Biochemical Pathways

Lotusine affects several biochemical pathways. It inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . These pathways are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, Lotusine can reduce the expression of MMP-1 and prevent skin aging following solar UV exposure .

Pharmacokinetics

It is known that lotusine is a soluble alkaloid , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of Lotusine.

Result of Action

Lotusine has been shown to reduce solar UV-induced MMP-1 expression . This results in a decrease in the breakdown of fibrin collagen, thereby preventing skin aging . In cardiomyocytes, Lotusine increases endogenous antioxidants and reduces lipid peroxidation, leading to decreased reactive oxygen species generation . This results in a reduction of doxorubicin-induced toxicity and apoptosis .

Action Environment

The action of Lotusine is influenced by environmental factors such as solar UV radiation . Solar UV radiation can induce the synthesis and expression of MMP-1 in the human epidermis . Lotusine has been shown to reduce this UV-induced MMP-1 expression, suggesting that it can counteract the effects of environmental stressors like UV radiation .

Biochemische Analyse

Biochemical Properties

Lotusine interacts with various enzymes, proteins, and other biomolecules. It has been observed to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase -3 .

Cellular Effects

Lotusine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate doxorubicin-induced toxicity in embryonically derived H9c2 cells . This suggests that Lotusine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Lotusine exerts its effects through various mechanisms. It has been observed to increase endogenous antioxidants and reduce lipid peroxidation in cells exposed to doxorubicin . This suggests that Lotusine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lotusine have been observed to change over time. For instance, Lotusine pretreatment has been found to exhibit potential cardioprotective activity against doxorubicin-induced oxidative stress by increasing the intracellular antioxidant defense .

Vorbereitungsmethoden

Lotusine can be isolated from the lotus plumule, which is the developing bud of the Nelumbo nucifera embryo . The isolation process typically involves solvent extraction methods, such as using ethanol or methanol, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) for purification . Industrial production methods may involve large-scale solvent extraction and purification processes to obtain significant quantities of lotusine for research and therapeutic use .

Analyse Chemischer Reaktionen

Lotusin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation von this compound zur Bildung von Chinonderivaten führen, während die Reduktion Aminderivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

Medizin: This compound hat kardioprotektive Wirkungen gezeigt, indem es die Doxorubicin-induzierte Kardiotoxizität in Rattenkardiomyozyten mildert.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In Kardiomyozyten erhöht this compound endogene Antioxidantien und reduziert die Lipidperoxidation, wodurch die Zellen vor oxidativem Stress geschützt werden . Es reguliert auch pro-apoptotische Gene wie Bax und Caspase-3 herunter, wodurch die Apoptose verhindert wird . In Hautzellen hemmt this compound die MEK1/2-ERK1/2-p90 RSK-, MKK3/6-p38- und Akt-p70 S6K-Signalwege, wodurch die Expression von Matrixmetalloproteinase-1 reduziert und Hautalterung gemildert wird .

Vergleich Mit ähnlichen Verbindungen

Lotusin ist strukturell ähnlich anderen Benzylisoquinolin-Alkaloiden, die in der Lotuspflanze vorkommen, wie z. B. Liensinin, Isoliensinine und Neferin . this compound ist einzigartig in seinen spezifischen kardioprotektiven und Anti-Aging-Eigenschaften . Während andere Alkaloide wie Neferin auch kardioprotektive Wirkungen zeigen, macht Lotusins Fähigkeit, mehrere zelluläre Signalwege zu modulieren, und seine potenzielle Verwendung in Kosmetika es zu einer einzigartigen und wertvollen Verbindung .

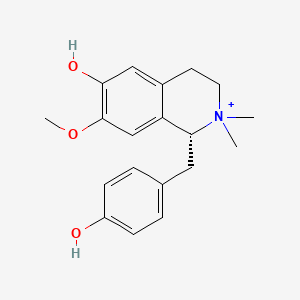

Eigenschaften

CAS-Nummer |

6871-67-6 |

|---|---|

Molekularformel |

C19H24NO3+ |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |

InChI-Schlüssel |

ZKTMLINFIQCERN-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

Isomerische SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

melting_point |

213 - 215 °C |

Physikalische Beschreibung |

Solid |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2415032.png)

![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)

![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)

![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)